molecular formula C8H6ClNO B1583582 2-(2-Chlorophenoxy)acetonitrile CAS No. 43111-31-5

2-(2-Chlorophenoxy)acetonitrile

Cat. No.: B1583582
CAS No.: 43111-31-5
M. Wt: 167.59 g/mol
InChI Key: JWRJGSQLKHGQOT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Phenoxy Compounds Research

Halogenated phenoxy compounds are a broad class of chemicals that have been the subject of extensive research due to their diverse applications and biological activities. These compounds are characterized by a phenol (B47542) ring substituted with one or more halogen atoms and linked to another moiety through an ether bond. nih.govresearchgate.net The presence and position of the halogen atoms, such as chlorine, significantly influence the compound's physicochemical properties, including its reactivity and lipophilicity. nih.govmdpi.comresearchgate.net

Research into halogenated phenoxy compounds has covered a wide array of areas, from their use as herbicides to their role in the synthesis of pharmaceuticals. nih.govmdpi.comresearchgate.netepa.gov For instance, chlorophenoxy herbicides have been widely used in agriculture, leading to studies on their environmental fate and potential for bioremediation. nih.govresearchgate.net In medicinal chemistry, the introduction of halogen atoms into a molecule is a common strategy to modulate its metabolic stability and biological activity. mdpi.comresearchgate.net The study of 2-(2-Chlorophenoxy)acetonitrile is therefore situated within this larger effort to understand how the combination of a chlorinated phenol and an ether linkage impacts molecular behavior and potential applications.

Significance of the Nitrile Functional Group in Chemical Research

The nitrile, or cyano (-C≡N), functional group is a cornerstone of organic synthesis due to its unique electronic properties and versatile reactivity. ebsco.comfiveable.menih.gov The carbon-nitrogen triple bond creates a highly reactive site, with the carbon atom being electrophilic and the nitrogen atom possessing a lone pair of electrons, making it nucleophilic. nih.govresearchgate.net This duality allows nitriles to participate in a wide range of chemical transformations. ebsco.comnih.gov

Nitriles are valuable intermediates in the synthesis of numerous other functional groups, including primary amines, carboxylic acids, amides, and ketones. fiveable.meresearchgate.netallen.in They can undergo hydrolysis to form carboxylic acids or amides, reduction to yield amines, and can react with Grignard reagents to produce ketones after hydrolysis. fiveable.me Furthermore, the nitrile group can participate in various cycloaddition reactions and C-H bond functionalization, enabling the construction of complex carbocyclic and heterocyclic structures. nih.gov The presence of the nitrile group in this compound therefore imparts significant synthetic potential, opening up pathways to a variety of derivatives.

Overview of Research Trajectories for this compound

The research specifically focused on this compound has explored its synthesis, chemical properties, and potential as a building block in the creation of more complex molecules. The synthesis of this compound itself is a key area of investigation, often involving the reaction of 2-chlorophenol (B165306) with a suitable acetonitrile (B52724) derivative.

A significant research trajectory involves the use of this compound as a precursor in multi-step synthetic sequences. For example, the hydrolysis of the nitrile group can lead to the formation of 2-(2-chlorophenoxy)acetic acid, a compound with potential biological activities. google.com The reactivity of the aromatic ring and the nitrile group allows for a variety of modifications, making it a versatile intermediate in organic synthesis.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reactivity, and analysis.

PropertyValue
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
Monoisotopic Mass 167.0138 Da
Physical State Liquid, Clear
InChIKey JWRJGSQLKHGQOT-UHFFFAOYSA-N
Data sourced from PubChem and CymitQuimica. uni.lucymitquimica.com

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts observed in NMR spectroscopy provide detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

NucleusChemical Shift (ppm)MultiplicitySolvent
¹H~7.26MultipletCDCl₃
¹³C~117SingletCDCl₃
¹³C~152SingletCDCl₃
Note: Predicted and typical chemical shifts for similar structures. Actual values may vary based on experimental conditions. washington.edusigmaaldrich.compaulussegroup.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)~2230
C-O (Ether)~1250
C-Cl (Chloro)~750
Aromatic C-H~3050
Note: Approximate values based on typical ranges for these functional groups. nih.gov

Synthesis and Reactions

The synthesis of this compound and its subsequent chemical transformations are central to its utility in organic chemistry.

Synthesis of this compound

A common method for the synthesis of this compound involves the Williamson ether synthesis. This reaction typically proceeds by reacting the sodium salt of 2-chlorophenol with chloroacetonitrile (B46850). orgsyn.org

Reaction Scheme:

2-chlorophenoxide + Chloroacetonitrile → this compound + Chloride

Key Reactions of this compound

The nitrile group is the primary site of reactivity in this compound, allowing for its conversion into other valuable chemical entities.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2-(2-chlorophenoxy)acetic acid or its corresponding amide. google.com This reaction is a key step in the synthesis of certain herbicides and pharmaceuticals.

Reduction: The nitrile group can be reduced to a primary amine, 2-(2-chlorophenoxy)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile carbon, which upon subsequent hydrolysis, yields ketones. fiveable.me

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJGSQLKHGQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334560
Record name 2-(2-Chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43111-31-5
Record name 2-(2-Chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 2 2 Chlorophenoxy Acetonitrile

Established Synthetic Routes to 2-(2-Chlorophenoxy)acetonitrile

The most common and established method for synthesizing this compound is the Williamson ether synthesis. wvu.edubenthamscience.comresearchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.

Chemical Reaction Mechanisms and Conditions for Synthesis

The core of the synthesis is an SN2 reaction where the oxygen atom of a 2-chlorophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile (B46850) and displacing the chloride ion. benthamscience.comresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the 2-chlorophenol (B165306), forming the more nucleophilic phenoxide.

The general mechanism can be outlined in two steps:

Deprotonation of 2-chlorophenol: A base, such as potassium carbonate or sodium hydroxide (B78521), is used to remove the acidic proton from the hydroxyl group of 2-chlorophenol, generating the 2-chlorophenoxide anion. wvu.edusid.ir

Nucleophilic attack: The resulting 2-chlorophenoxide anion then attacks the carbon atom of the chloromethyl group in chloroacetonitrile, leading to the formation of the ether linkage and the displacement of the chloride leaving group. benthamscience.comresearchgate.net

Typical reaction conditions involve heating the reactants in a suitable solvent. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used as they can dissolve the ionic intermediates and facilitate the SN2 reaction. wvu.edu Reaction temperatures can range from room temperature to elevated temperatures, often between 70°C and 110°C, to ensure a reasonable reaction rate. sid.ir The reaction time can vary from a few hours to over a day, depending on the specific conditions and reagents used. wvu.edu

Precursor Compounds and Reagents in this compound Synthesis

The primary precursors for the synthesis of this compound are 2-chlorophenol and chloroacetonitrile. A variety of bases and solvents can be employed to facilitate this transformation.

Precursor/Reagent Role in Synthesis
2-ChlorophenolProvides the 2-chlorophenoxy group.
ChloroacetonitrileActs as the electrophile, providing the cyanomethyl group.
Potassium Carbonate (K₂CO₃)A commonly used base for deprotonating the phenol (B47542). sid.ir
Sodium Hydroxide (NaOH)Another strong base that can be used to form the phenoxide.
Sodium Hydride (NaH)A powerful base for generating the alkoxide.
Dimethylformamide (DMF)A polar aprotic solvent that facilitates the SN2 reaction. sid.ir
AcetonitrileA polar aprotic solvent that can also be used for the reaction.

Advanced Synthetic Strategies and Innovations

To improve reaction efficiency, yield, and environmental friendliness, advanced synthetic strategies have been explored for the synthesis of ethers like this compound.

Catalytic Approaches in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. edubirdie.comcrdeepjournal.org In the synthesis of this compound, PTC can be employed to facilitate the reaction between the aqueous phase containing the phenoxide salt and the organic phase containing chloroacetonitrile. biomedres.us

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium (B224687) bromide (TBAB), transports the phenoxide anion from the aqueous phase to the organic phase. biomedres.usijsr.net This "naked" anion in the organic phase is highly reactive and readily undergoes the SN2 reaction with chloroacetonitrile. This method can lead to faster reaction times and milder reaction conditions compared to traditional methods. biomedres.us

Green Chemistry Principles in Synthetic Design for this compound

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a promising alternative for the preparation of ethers. researchgate.netnih.gov Microwave irradiation can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes. crdeepjournal.orgresearchgate.net This is due to the efficient and direct heating of the polar reactants and solvent by the microwaves.

Microwave-assisted Williamson ether synthesis can be performed using a solid-supported catalyst or in a solvent-free system, further enhancing its green credentials by reducing waste and energy consumption. researchgate.net For instance, the reaction can be carried out on a solid support like potassium carbonate, which acts as both the base and the support, under microwave irradiation. sid.ir This approach often leads to higher yields and easier product purification. nih.gov

Derivatization Reactions of this compound

The nitrile group in this compound is a versatile functional group that can be converted into other important functionalities, making it a useful intermediate in multi-step syntheses.

One of the most common derivatization reactions is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid in an aqueous solution. The reaction proceeds through the formation of a primary amide intermediate, 2-(2-chlorophenoxy)acetamide, which is then further hydrolyzed to 2-(2-chlorophenoxy)acetic acid. nih.gov

Another important derivatization is the reduction of the nitrile group to a primary amine. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere is a common method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to afford 2-(2-chlorophenoxy)ethanamine. biomedres.usorgchemres.org The resulting amine is a valuable building block for the synthesis of more complex molecules.

Furthermore, the nitrile group can react with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide, 2-(2-chlorophenoxy)acetohydrazide. pharmaffiliates.com This derivative can serve as a precursor for the synthesis of various heterocyclic compounds. pharmaffiliates.com

Reactions Involving the Nitrile Group

The nitrile group (–C≡N) is a cornerstone of the reactivity of this compound, offering pathways to several important classes of compounds through well-established chemical transformations. libretexts.org Its electronic structure, featuring a polarized carbon-nitrogen triple bond, renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

Hydrolysis:

One of the most fundamental reactions of nitriles is hydrolysis, which converts the nitrile into a carboxylic acid or its corresponding salt. chemguide.co.uk This process can be catalyzed by either acid or base. chemistrysteps.com

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group undergoes hydrolysis to form 2-(2-chlorophenoxy)acetic acid. libretexts.orgbyjus.com The reaction typically proceeds through an intermediate amide, 2-(2-chlorophenoxy)acetamide, which is subsequently hydrolyzed to the final carboxylic acid. chemistrysteps.combyjus.com The presence of a strong acid ensures the final product is the free carboxylic acid rather than its ammonium salt. chemguide.co.ukbyjus.com

In alkaline hydrolysis, heating the nitrile with a base like sodium hydroxide solution yields the salt of the carboxylic acid, in this case, sodium 2-(2-chlorophenoxy)acetate, along with the evolution of ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.org

Reduction:

The nitrile group can be reduced to a primary amine, providing a route to 2-(2-chlorophenoxy)ethanamine. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, effectively reducing the carbon-nitrogen triple bond. libretexts.orgvedantu.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com Alternatively, catalytic hydrogenation using hydrogen gas with catalysts such as palladium, platinum, or nickel can also achieve this reduction, typically under conditions of elevated temperature and pressure. libretexts.orgvedantu.com Recent advancements have also explored electrocatalytic methods for nitrile reduction, offering a more environmentally friendly approach. osti.gov

Reactions with Organometallic Reagents:

Treatment of this compound with organometallic reagents, such as Grignard or organolithium reagents, leads to the formation of ketones. pressbooks.publibretexts.org The reaction proceeds via nucleophilic addition of the organometallic's carbanion to the nitrile's electrophilic carbon, forming an intermediate imine salt. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields the corresponding ketone. libretexts.org

Table 1: Summary of Reactions at the Nitrile Group

Reaction TypeReagents/ConditionsProduct
Acid HydrolysisDilute HCl, heat2-(2-Chlorophenoxy)acetic acid
Alkaline HydrolysisNaOH(aq), heat, then acid workup2-(2-Chlorophenoxy)acetic acid
Reduction1. LiAlH₄ in ether 2. H₂O2-(2-Chlorophenoxy)ethanamine
ReductionH₂, Metal Catalyst (Pd, Pt, or Ni)2-(2-Chlorophenoxy)ethanamine
Ketone Synthesis1. Grignard Reagent (R-MgX) 2. H₃O⁺Ketone derivative

Reactions Involving the Chlorophenoxy Moiety

The chlorophenoxy portion of the molecule consists of a chlorine atom substituted on a phenyl ring, which is connected to the acetonitrile group via an ether linkage. This part of the structure offers additional sites for chemical modification.

Nucleophilic Aromatic Substitution:

The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. pressbooks.pub However, such reactions can be facilitated by the presence of activating groups or under specific, often harsh, reaction conditions. The substitution of the chlorine atom by another nucleophile would lead to a new derivative, for example, replacing chlorine with an amino group to form compounds like 2-(2-aminophenoxy)acetonitrile.

Ether Cleavage:

The ether bond (C-O-C) in the phenoxy group can be cleaved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would break the molecule into 2-chlorophenol and a derivative of the acetonitrile side chain.

Formation of Complex Molecular Architectures from this compound

The dual reactivity of this compound makes it a valuable building block for synthesizing more complex molecules, including various heterocyclic systems. The transformations of the nitrile group are often the initial steps in these multi-step synthetic sequences.

For instance, the hydrolysis of the nitrile to 2-(2-chlorophenoxy)acetic acid is significant because chlorophenoxy herbicides and their derivatives are subjects of environmental and toxicological studies. epa.govnih.gov The synthesis of these compounds and their transformation products is crucial for research into their environmental fate and biological interactions. nih.gov

Furthermore, the amine product from the reduction of the nitrile, 2-(2-chlorophenoxy)ethanamine, can serve as a precursor for a wide range of more complex structures through reactions at the amino group. Similarly, ketones synthesized from the reaction with organometallic reagents can be elaborated further into more intricate molecular frameworks. The strategic combination of reactions at both the nitrile and the chlorophenoxy sites allows for the construction of diverse and complex chemical architectures.

Chemical Reactivity and Mechanistic Studies of 2 2 Chlorophenoxy Acetonitrile

Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics of 2-(2-Chlorophenoxy)acetonitrile are not widely documented. However, its thermodynamic properties provide foundational insights into the stability and energy changes associated with its formation and potential reactions. Thermodynamic parameters are crucial for predicting the feasibility and equilibrium position of chemical transformations.

Several standard thermodynamic properties for this compound have been estimated and are compiled below. These values, such as the enthalpy of formation and Gibbs free energy of formation, indicate the energy required to form the compound from its constituent elements and its thermodynamic stability under standard conditions. chemeo.com

Table 1: Selected Thermodynamic Properties of this compound Use the scroll bar to view the entire table.

Property Value Unit Description Citation
ΔfG° 145.49 kJ/mol Standard Gibbs free energy of formation chemeo.com
ΔfH°gas 17.55 kJ/mol Enthalpy of formation at standard conditions (gas) chemeo.com
ΔfusH° 23.32 kJ/mol Enthalpy of fusion at standard conditions chemeo.com
Tboil 545.92 K Normal Boiling Point Temperature chemeo.com
Pc 3869.83 kPa Critical Pressure chemeo.com
Tc 785.63 K Critical Temperature chemeo.com

Investigation of Electron Density Distribution and Reaction Sites

The electron density distribution in this compound determines its reactive sites for nucleophilic and electrophilic attack. The molecule possesses several key regions of distinct electronic character:

The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized. The nitrogen atom is electron-rich (nucleophilic), while the carbon atom is electron-poor (electrophilic) and thus susceptible to attack by nucleophiles.

The Aromatic Ring: The benzene (B151609) ring is substituted with a chlorine atom and an acetonitile ether group. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator. The ether oxygen is an electron-donating group through resonance. These substituents influence the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution, although the substitution pattern is already established.

The Ether Oxygen: The oxygen atom of the ether linkage possesses lone pairs of electrons, rendering it a Lewis basic and nucleophilic site.

The α-Carbon: The methylene (B1212753) (-CH₂-) carbon adjacent to the nitrile group is activated. The electron-withdrawing nature of the nitrile group increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a strong base, which would form a carbanion.

Computational studies, such as the calculation of predicted collision cross-section values, provide insight into the molecule's three-dimensional structure and how it interacts with other species based on its shape and charge distribution. uni.lu

Interactions with Diverse Chemical Species

The varied electronic landscape of this compound allows for a range of interactions with nucleophiles, electrophiles, and radicals.

The primary site for nucleophilic attack is the electrophilic carbon atom of the nitrile group. This can lead to nucleophilic addition reactions. A classic example is the hydrolysis of the nitrile to a carboxylic acid or an amide, which typically proceeds via a tetrahedral intermediate. youtube.com Strong nucleophiles can also potentially attack the α-carbon if a strong base is present to facilitate deprotonation.

General nucleophilic substitution reactions, such as SN1 and SN2 mechanisms, are fundamental in organic chemistry. youtube.com In the context of this molecule, while it does not have a typical leaving group on an sp³ carbon for a classic SN2 reaction, its derivatives could undergo such transformations. The reactivity of carboxylic acid derivatives, which can be formed from the nitrile group, is well-established, with reactivity generally following the order: acid halides > anhydrides > esters ≈ carboxylic acids > amides. youtube.com

The chlorophenoxy group is the principal site for electrophilic reactions. The aromatic ring can undergo electrophilic aromatic substitution. However, the existing substitution pattern (chlorine at position 2) will direct incoming electrophiles. The ether oxygen is an ortho-, para-director and an activating group, while the chlorine is also an ortho-, para-director but a deactivating group. The interplay between these two groups and steric hindrance will govern the regioselectivity of any further substitution.

Radical reactions could be initiated at several points in the molecule. The methylene bridge is a potential site for hydrogen abstraction to form a stabilized radical. Furthermore, studies on the photo-oxidation of acetonitrile (B52724) using agents like hydrogen peroxide and ozone have shown that radical-chain mechanisms are involved. njit.edu These processes often initiate via the formation of highly reactive hydroxyl radicals (OH•), which can then abstract a hydrogen atom from the organic substrate. njit.edu It is plausible that this compound could undergo similar radical-initiated degradation pathways, particularly under UV irradiation or in the presence of strong oxidizing agents, leading to the breakdown of the molecule.

Biological and Pharmacological Research of 2 2 Chlorophenoxy Acetonitrile and Its Analogs

Investigation of Bioactivity Potential

The core structure of 2-(2-chlorophenoxy)acetonitrile, featuring a substituted aromatic ring linked to an acetonitrile (B52724) group via an ether bond, serves as a versatile template for chemical modification. Researchers have synthesized and evaluated a variety of analogs to understand how structural changes influence their biological effects.

Antimicrobial Activity Investigations

While direct studies on the antimicrobial properties of this compound are limited in publicly available literature, research on analogous structures provides valuable insights. The antimicrobial potential of phenoxyacetic acid derivatives has been a subject of interest, with various studies exploring their efficacy against a range of bacterial strains. researchgate.net For instance, the introduction of different substituents on the phenoxy ring has been shown to modulate the antibacterial activity of these compounds.

In a broader context, the acetamide (B32628) moiety, which can be derived from the acetonitrile group of the title compound, is a common feature in molecules with demonstrated antimicrobial effects. For example, novel hybrid compounds incorporating a 2-mercaptobenzothiazole (B37678) core linked to various aryl amines via an acetamide bridge have been synthesized and evaluated. nih.gov Several of these acetamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing potency comparable to the standard drug levofloxacin. nih.gov This suggests that the conversion of the nitrile group in this compound to an acetamide and subsequent derivatization could be a promising strategy for developing new antimicrobial agents.

Antifungal Activity Investigations

Similar to the antimicrobial studies, direct research on the antifungal activity of this compound is not extensively documented. However, the antifungal potential of its close analog, 2-chloro-N-phenylacetamide, has been investigated against pathogenic fungi. nih.gov This synthetic amide demonstrated notable antifungal activity against various strains of Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 μg/mL. nih.gov The likely mechanism of action is believed to involve interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov

Furthermore, the broader class of phenoxy acid derivatives has been explored for antifungal properties. researchgate.net These findings indicate that the phenoxy core structure is a viable starting point for the development of novel antifungal agents. The conversion of the nitrile in this compound to other functional groups, such as amides or acids, could yield compounds with significant antifungal potential.

Below is a data table summarizing the antifungal activity of an analog of this compound.

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)Reference
2-chloro-N-phenylacetamideAspergillus niger32 - 256 µg/mL nih.gov

Anticonvulsant Activity Screening

The investigation of phenoxyacetamide derivatives has revealed promising anticonvulsant activity. While direct testing of this compound is not reported, its corresponding amide, 2-(2-chlorophenoxy)acetamide, falls into a class of compounds that has been explored for antiepileptic potential.

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the acetamide functional group, have shown activity in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure test. nih.gov The nature of the substituents on the aromatic rings was found to be crucial for their anticonvulsant efficacy. nih.gov This indicates that the 2-chlorophenoxy moiety of the title compound could contribute to potential anticonvulsant properties in its amide derivatives.

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a fundamental principle in drug discovery. Research into analogs of this compound has explored their potential as enzyme inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. unifi.it While there is no direct evidence of this compound acting as a carbonic anhydrase inhibitor, related phenolic compounds have been identified as a class of CA inhibitors. nih.gov

Studies on a range of phenolic compounds have demonstrated their ability to inhibit different isoforms of carbonic anhydrase, such as hCA I and hCA II. nih.gov The inhibitory potency varies depending on the specific structure of the phenolic compound. nih.gov Given that this compound contains a phenoxy group, it and its derivatives represent a structural class that could be explored for carbonic anhydrase inhibitory activity.

Below is a data table summarizing the carbonic anhydrase inhibition data for some phenolic compounds, providing context for the potential activity of this compound analogs.

Compound NameIsozymeK_i (μM)Reference
Arachidonoyl dopaminehCA I203.80 nih.gov
Arachidonoyl dopaminehCA II75.25 nih.gov
2,4,6-trihydroxybenzaldehydehCA I1170.00 nih.gov
2,4,6-trihydroxybenzaldehydehCA II354.00 nih.gov
3,4-dihydroxy-5-methoxybenzoic acidhCA I910.00 nih.gov
3,4-dihydroxy-5-methoxybenzoic acidhCA II1510.00 nih.gov

CaMKIIα Hub Domain Ligand Binding

Currently, there is a lack of published scientific literature specifically investigating the binding of this compound or its direct analogs to the hub domain of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). The CaMKIIα holoenzyme, a crucial mediator of synaptic plasticity, is assembled through the interaction of its hub domains. While other molecular entities have been identified as ligands for this domain, the role of this compound in this context is not documented.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Modifications on Biological Efficacy

Systematic studies on how modifications to the substituent groups of this compound affect its biological efficacy have not been reported. Understanding the impact of altering the chloro-substituent's position on the phenyl ring, or modifying the acetonitrile group, would be critical in developing a comprehensive SAR profile.

Stereochemical Influence on Pharmacological Profiles

As this compound does not possess a chiral center, the influence of stereochemistry on its pharmacological profile is not applicable. However, the introduction of chiral centers through derivatization could potentially lead to stereoisomers with distinct biological activities, a common phenomenon in pharmacologically active molecules.

Cellular and Molecular Mechanisms of Action

The specific cellular and molecular mechanisms of action for this compound are not well-defined in existing research.

Target Identification and Validation

The primary molecular target(s) of this compound have not been definitively identified or validated in published studies. While the core structure bears some resemblance to compounds with known biological activities, direct target engagement studies for this specific molecule are needed.

Pathway Modulation and Cellular Responses

Information regarding the modulation of specific cellular pathways or the elicitation of particular cellular responses by this compound is currently unavailable. Future research would need to explore its effects on various signaling cascades and cellular functions to understand its potential pharmacological role.

Gene Expression and Proteomic Analysis

Gene expression profiling of chemically exposed organisms is a cornerstone of toxicogenomics, aiming to identify chemical-specific patterns of altered gene expression. oup.com Studies on chlorophenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that these compounds can induce significant changes in the transcriptome of affected plants. For instance, in a study on a 2,4-D-tolerant cotton line, transcriptome analysis revealed that the herbicide's mechanism of action involves the activation of the auxin receptor system, leading to an upregulation of auxin responses. frontiersin.org This resulted in differential expression of genes involved in various biological processes, including those related to ubiquitin E3 ligase and AUX/IAA proteins. frontiersin.org

Furthermore, research on the effects of safeners, which are chemicals used to protect crops from herbicide injury, has identified that they can induce the expression of genes encoding detoxification enzymes like cytochrome P450 monooxygenases (CYPs) and UDP-dependent glucosyltransferases (UGTs). plos.org These enzymes are crucial for metabolizing and detoxifying xenobiotics, including herbicides. In wheat, for example, the safener cloquintocet-mexyl (B1217157) was found to upregulate genes associated with herbicide detoxification, stress response, and amino acid metabolism. plos.org

Proteomic analyses, which study the entire set of proteins in a cell or organism, have also been employed to understand the response to chemical stressors. While direct proteomic data for this compound is lacking, the principles of proteomics suggest that exposure to this compound would likely alter the expression of proteins involved in metabolic pathways, cellular defense, and stress responses. The specific protein expression changes would be dependent on the organism and the exposure conditions.

The following table summarizes the types of genes and proteins that have been observed to be differentially expressed in response to related chlorophenoxy compounds, offering a potential model for the effects of this compound.

Functional Category Examples of Differentially Expressed Genes/Proteins Observed in Response to
Herbicide Detoxification Cytochrome P450s (CYPs), UDP-glucosyltransferases (UGTs), Glutathione S-transferases (GSTs)Phenoxy herbicides, Safeners plos.org
Hormone Signaling Auxin response factors, AUX/IAA proteins2,4-Dichlorophenoxyacetic acid (2,4-D) frontiersin.org
Stress Response Heat shock proteins, Oxidative stress-related proteinsGeneral chemical stressors
Metabolism Enzymes involved in amino acid and secondary metabolismSafeners plos.org

Applications in Pharmaceutical and Agrochemical Development

This compound and its structural analogs serve as important intermediates in the synthesis of various pharmaceutical and agrochemical products. The reactivity of the nitrile group and the potential for substitution on the aromatic ring make it a versatile building block in organic synthesis.

Intermediate in Pharmaceutical Synthesis

While direct evidence for the use of this compound in the synthesis of commercialized pharmaceuticals is limited in publicly accessible records, its analogs play a crucial role. A notable example is the synthesis of Lofexidine, a medication used to manage the symptoms of opioid withdrawal. google.com

Patents describe the synthesis of Lofexidine starting from 2-(2,6-dichlorophenoxy)propionitrile, a closely related analog of this compound. google.comgoogle.comepo.org The synthesis involves the reaction of this intermediate to form a key component of the final drug molecule. google.comgoogle.comepo.org The general synthetic strategy highlights the importance of phenoxy acetonitrile derivatives in constructing the core structure of such therapeutic agents.

The table below outlines the key intermediate and the resulting pharmaceutical.

Intermediate Pharmaceutical Product Therapeutic Use
2-(2,6-dichlorophenoxy)propionitrileLofexidineManagement of opioid withdrawal symptoms google.com

Intermediate in Agrochemical Synthesis

The phenoxyacetic acid scaffold, which can be derived from this compound through hydrolysis of the nitrile group, is the basis for a major class of herbicides. epa.gov These phenoxy herbicides have been widely used in agriculture for the control of broadleaf weeds. epa.govnih.gov

The synthesis of these herbicides can involve the reaction of a chlorophenol with a chloroacetate, a process in which a phenoxyacetonitrile (B46853) derivative could serve as a precursor to the corresponding phenoxyacetic acid. The versatility of this chemical structure allows for the creation of a range of herbicides with varying properties and target specificities.

The following table provides examples of phenoxy herbicides that are structurally related to this compound.

Agrochemical Class Example Compounds Primary Use
Phenoxy Herbicides2,4-Dichlorophenoxyacetic acid (2,4-D), 2-Methyl-4-chlorophenoxyacetic acid (MCPA)Broadleaf weed control in cereal crops epa.govnih.gov

Development of Novel Therapeutic Agents

The core structure of this compound presents a scaffold for the development of new therapeutic agents. Medicinal chemists can modify this structure to create a library of compounds with diverse pharmacological activities. While specific examples of novel drugs developed directly from this starting material are not prominent in current literature, the synthesis of various heterocyclic compounds with potential cytotoxic and other biological activities often involves intermediates with similar structural motifs. mdpi.com The exploration of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.

Development of Novel Crop Protection Agents

The search for new and improved pesticides is an ongoing effort in the agrochemical industry, driven by the need to manage resistance and enhance environmental safety. nih.govscispace.com The this compound molecule can be a starting point for the synthesis of novel insecticides, fungicides, and herbicides. By introducing different functional groups and creating more complex molecules, researchers can aim to develop crop protection agents with new modes of action, greater selectivity, and better environmental profiles. For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides, a class of compounds with a unique mode of action, involves multi-step synthetic routes where intermediates with features similar to this compound could potentially be utilized. mdpi.comresearchgate.net

Analytical Methodologies for 2 2 Chlorophenoxy Acetonitrile

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental tool for separating the components of a mixture, making it ideal for the analysis of 2-(2-chlorophenoxy)acetonitrile, whether in a reaction mixture or as a purified substance. miamioh.edu

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. The choice of mobile phase is critical in achieving good separation. Acetonitrile (B52724) is a commonly used organic solvent in the mobile phase for HPLC analysis due to its low UV cutoff, low viscosity, and high elution strength. axionlabs.comchromtech.comlaballey.com It is often mixed with water or aqueous buffers to modulate the polarity of the mobile phase and achieve the desired retention and separation of analytes on a reversed-phase column, such as a C8 or C18 column. chromforum.org The use of HPLC-grade acetonitrile is recommended to minimize impurities that could interfere with UV detection. chromtech.comlaballey.com

For instance, a typical mobile phase might consist of a mixture of acetonitrile and water, sometimes with additives like acetic acid to improve peak shape and resolution. researchgate.net The exact ratio of acetonitrile to water is optimized depending on the specific column and the compound's retention characteristics. researchgate.net The detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. ajpaonline.com

Table 1: Illustrative HPLC Parameters for Analysis

ParameterValue
Column C8 or C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis
Wavelength Determined by UV scan (e.g., 229 nm) ajpaonline.com
Injection Volume 10-20 µL
Flow Rate 1.0 mL/min

This table presents a generalized set of parameters. Actual conditions must be optimized for specific analytical needs.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of solvent for sample dissolution is important; acetonitrile or toluene (B28343) can be suitable solvents. chromforum.org When using GC, it is crucial to select an appropriate column and optimize the temperature program to ensure good separation and prevent compound degradation, as some molecules can be sensitive to high temperatures. chromforum.org

For the analysis of nitriles like acetonitrile itself, direct aqueous injection into a GC system equipped with a nitrogen-phosphorus detector (NPD) has been described, offering high sensitivity. epa.gov While this method is for acetonitrile, similar principles could be adapted for this compound, particularly if trace-level detection is required. The use of a capillary column, such as one with a wax or a phenyl-based stationary phase, is common. chromforum.org

Table 2: General GC Parameters

ParameterValue/Type
Column Capillary column (e.g., Supelcowax 10, Equity 1701) chromforum.org
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Dissolution Solvent Toluene or Acetonitrile chromforum.org

This table outlines typical GC parameters that would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for assessing the purity of this compound. ijrti.org It is also useful for monitoring the progress of a chemical reaction. ijpsr.com The technique involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. annamalaiuniversity.ac.in The plate is then developed in a chamber containing a suitable mobile phase.

The choice of the mobile phase, a single solvent or a mixture of solvents, is critical for achieving good separation. annamalaiuniversity.ac.in The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the separated spots are visualized, often under UV light, and the retention factor (Rf value) can be calculated to help identify the compound. annamalaiuniversity.ac.inresearchgate.net A single spot on the TLC plate is an indication of the purity of the compound. researchgate.net

Advanced Detection and Characterization Methods

For more definitive identification and sensitive quantification, chromatographic techniques are often coupled with advanced detectors, particularly mass spectrometers.

Mass Spectrometry Hyphenated Techniques (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, provides a unique fingerprint of the molecule, allowing for its unambiguous identification. This technique is highly sensitive and selective. semanticscholar.org For related compounds like 2-chlorophenol (B165306), predicted GC-MS spectra are available and can serve as a reference. hmdb.ca While acetonitrile is more commonly used in LC-MS, it can also be used as a solvent in GC-MS analysis. mdpi.comreddit.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not volatile enough for GC. In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. This technique is particularly useful for confirming the molecular weight of this compound and for its sensitive quantification in complex matrices. nih.govwaters.com The use of high-purity, LC-MS grade solvents is crucial to minimize background noise and the formation of adducts that can complicate the mass spectrum. lcms.cz Predicted collision cross-section values for adducts of this compound can aid in its identification. uni.lu

Spectrophotometric Methods

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. juniperpublishers.com For this compound, a solution of the compound is prepared in a suitable solvent, such as acetonitrile, and its absorbance is measured at the wavelength of maximum absorption (λmax). laballey.comajpaonline.com

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. juniperpublishers.com The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valued for its simplicity and cost-effectiveness. juniperpublishers.com

Quality Control and Purity Assessment in Research and Production

The stringent quality control and comprehensive purity assessment of this compound are paramount to guarantee its suitability for use in research and as an intermediate in chemical production. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, leading to lower yields, undesirable side products, and compromised final product quality. Therefore, robust analytical methodologies are employed throughout the manufacturing process and for final lot release to ensure the compound meets predefined specifications.

Key aspects of quality control and purity assessment include impurity profiling, the use of analytical standards, and the application of various validated analytical techniques.

Impurity Profiling: A critical step in quality control is the identification and quantification of potential impurities. These can originate from several sources, including:

Unreacted Starting Materials: Residual 2-chlorophenol and chloroacetonitrile (B46850) from the synthesis process.

Reaction Byproducts: Isomeric variants or compounds formed through side reactions. For instance, in the synthesis of a related compound, p-chlorophenyl acetonitrile, the formation of p-chlorobenzyl amine as a significant impurity was identified via NMR spectroscopy, arising from the nucleophilic attack by the nitrogen end of the cyanide ion instead of the carbon. youtube.com

Degradation Products: Compounds formed by the decomposition of this compound during synthesis, purification, or storage.

Analytical Methodologies: A combination of chromatographic and spectroscopic techniques is utilized to provide a complete picture of the compound's purity. High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment for compounds like this compound. americanlaboratory.comambeed.com These methods are highly effective for separating the main component from its non-volatile impurities.

UPLC offers significant advantages over traditional HPLC, including greater resolution, higher sensitivity, and drastically reduced analysis times—a QC test that might take two hours via HPLC can often be completed in under 30 minutes with UPLC. americanlaboratory.com Gradient elution methods, where the mobile phase composition is changed during the analysis, are particularly useful for detecting a wide range of potential impurities. americanlaboratory.comsigmaaldrich.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another vital tool, especially for analyzing volatile impurities or residual solvents. sigmaaldrich.comcdc.gov

Spectroscopic methods also play a crucial role. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable not only for confirming the chemical structure of this compound but also for identifying and quantifying impurities without the need for a specific reference standard for each one. youtube.com Ultraviolet-Visible (UV) spectroscopy can be employed as a rapid purity check. Since pure nitriles generally have minimal absorbance in the higher UV range, a higher-than-expected absorbance can indicate the presence of aromatic or other UV-active impurities. aai.solutions

The table below summarizes the primary analytical methods used for the quality control of this compound.

Analytical MethodPrincipleApplication in Quality Control
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Primary method for purity determination and quantification of non-volatile impurities. americanlaboratory.comgoogle.com
Ultra-High-Performance Liquid Chromatography (UPLC) HPLC using smaller particle size columns for higher efficiency and speed.High-throughput quality control, providing faster and more sensitive impurity profiling. americanlaboratory.comsigmaaldrich.com
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Analysis of residual solvents and volatile impurities. cdc.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural confirmation and identification/quantification of impurities, including isomers. youtube.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification of unknown impurities when coupled with GC or LC; verification of molecular weight.
UV-Visible Spectroscopy Measures the absorption of UV or visible light by a substance.Rapid screening for UV-active impurities; purity estimation based on transmittance. aai.solutions
Refractive Index (nD) Measures how much the path of light is bent when it enters the substance.A physical constant used as a quick check for gross impurities or composition changes. orgsyn.org

Purity Specifications: Commercial grades of this compound are typically offered at high purity levels, often 98% or greater, for laboratory and research purposes. cymitquimica.com The acceptable levels and types of specific impurities are defined by the manufacturer or the end-user's requirements. These specifications are crucial for ensuring consistency and reliability in research and manufacturing.

The following table outlines typical purity data and common classes of impurities that are monitored.

ParameterTypical SpecificationMethod of Analysis
Purity (Assay) ≥ 98.0%HPLC, GC
Identity Conforms to structureNMR, IR, MS
Appearance Clear LiquidVisual Inspection
Specific Impurities e.g., < 0.5%HPLC, GC
Residual Solvents Varies by processHeadspace GC
Water Content e.g., < 0.1%Karl Fischer Titration

By implementing these rigorous quality control measures, manufacturers can ensure that this compound consistently meets the high standards of purity required for its intended applications.

Environmental Behavior and Degradation Studies of 2 2 Chlorophenoxy Acetonitrile

Biodegradation Pathways and Mechanisms

The biodegradation of 2-(2-Chlorophenoxy)acetonitrile in the environment is likely to proceed through the microbial breakdown of its two primary components.

Microbial communities in soil and water have demonstrated the capacity to degrade both chlorophenoxy herbicides and nitriles, suggesting that this compound could be susceptible to microbial attack.

Chlorophenoxy Moiety Degradation: The microbial degradation of chlorophenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), is well-documented. oup.comresearchgate.netnih.gov The primary mechanism often involves the enzymatic cleavage of the ether bond, which separates the aromatic ring from the aliphatic side chain. rsc.orgresearchgate.net This is followed by the hydroxylation and subsequent cleavage of the aromatic ring. researchgate.net The presence of chlorine on the aromatic ring can influence the rate and pathway of degradation.

Acetonitrile (B52724) Moiety Degradation: The acetonitrile group can serve as a source of carbon and nitrogen for various microorganisms. osti.govfrontiersin.org Two main enzymatic pathways for nitrile degradation are known:

Nitrilase-mediated pathway: A single-step hydrolysis of the nitrile directly to a carboxylic acid and ammonia (B1221849). frontiersin.orgresearchgate.net

Nitrile hydratase and amidase pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide (in this case, 2-(2-chlorophenoxy)acetamide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid (2-(2-chlorophenoxy)acetic acid) and ammonia. frontiersin.orgresearchgate.netnih.gov

Based on the known degradation pathways of related compounds, the following are potential biodegradation products of this compound:

2-(2-Chlorophenoxy)acetic acid: This would be a primary product if the nitrile group is hydrolyzed to a carboxylic acid. chemguide.co.ukorganicchemistrytutor.comjove.com

2-Chlorophenol (B165306): Formed by the cleavage of the ether linkage. This is a common intermediate in the degradation of chlorophenoxy herbicides. researchgate.netresearchgate.net

Acetamide (B32628) and Acetic Acid: If the acetonitrile group is cleaved and metabolized separately. researchgate.nettandfonline.com

Catechols and further ring-cleavage products: Following the initial breakdown, the aromatic ring is likely to be hydroxylated to form catechols, which are then subject to ring opening and further degradation into aliphatic acids. researchgate.net

Table 1: Potential Biodegradation Products of this compound and Their Precursors

Potential ProductPrecursor Moiety/Reaction
2-(2-Chlorophenoxy)acetic acidHydrolysis of the nitrile group
2-ChlorophenolCleavage of the ether bond
2-(2-Chlorophenoxy)acetamidePartial hydrolysis of the nitrile group
Catechol derivativesHydroxylation of the aromatic ring

Photolytic and Hydrolytic Degradation Processes

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of this compound in the environment.

Photolytic Degradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation by sunlight. nih.govmdpi.comresearchgate.net The ultraviolet (UV) component of sunlight can provide the energy to break the carbon-chlorine bond or to promote reactions that lead to the cleavage of the aromatic ring. The presence of photosensitizers in the environment, such as dissolved organic matter, could enhance the rate of photolysis. researchgate.net The photolytic half-life of related chlorophenoxy herbicides like 2,4,5-T in near-surface waters has been estimated to be around 15 days. who.int

Hydrolytic Degradation: The ether linkage in chlorophenoxy compounds is generally stable to hydrolysis under neutral pH conditions. cdc.gov However, the nitrile group can undergo hydrolysis to form a carboxylic acid. This reaction is typically slow in pure water but can be catalyzed by acidic or alkaline conditions. chemguide.co.ukorganicchemistrytutor.comgoogle.com Therefore, the pH of the environmental medium could influence the rate of hydrolytic transformation of the nitrile group in this compound.

Environmental Fate and Transport in Various Media

The movement and persistence of this compound in the environment will be influenced by its interaction with soil and its behavior in aquatic systems.

The adsorption of phenoxy herbicides to soil is a key process governing their mobility. researchgate.netresearchgate.netmdpi.com

Adsorption Mechanisms: The primary factors influencing the adsorption of phenoxy herbicides are soil organic matter content and pH. researchgate.netmdpi.com At lower pH values, these compounds are more likely to be in their neutral form and adsorb to organic matter. In their anionic form at higher pH, repulsion from negatively charged soil particles can occur, increasing their mobility. Iron and aluminum oxides in soil can also play a role in adsorption. researchgate.net

Leaching Potential: Compounds with low soil adsorption coefficients have a higher potential to leach into groundwater. cdc.gov Given that chlorophenoxy herbicides are generally considered to have marginal to moderate leaching potential, who.int it is plausible that this compound could also exhibit some mobility in the soil profile, particularly in soils with low organic matter content and higher pH.

Table 2: Factors Influencing the Soil Behavior of Chlorophenoxy Compounds

FactorInfluence on AdsorptionInfluence on Leaching
Soil Organic Matter Increases adsorptionDecreases leaching
Soil pH Adsorption is higher at lower pHLeaching is higher at higher pH
Clay Content Can increase adsorptionCan decrease leaching

Once in an aquatic system, the persistence of this compound will be determined by a combination of biodegradation, photolysis, and hydrolysis. cdc.govnih.govjuniperpublishers.com

Persistence: The half-life of related chlorophenoxy herbicides in aquatic environments can vary significantly depending on conditions. For example, the aerobic aquatic metabolism half-life of 2,4-D is reported to be around 15 days, but it is much more persistent under anaerobic conditions. cdc.gov The persistence of this compound would likely be influenced by factors such as water temperature, pH, oxygen levels, and the presence of adapted microbial populations.

Bioaccumulation: The potential for a chemical to accumulate in aquatic organisms is often estimated by its octanol-water partition coefficient (Kow). While specific data for this compound is unavailable, the relatively low bioaccumulation potential observed for some chlorophenoxy herbicides suggests that significant bioaccumulation might not be a primary concern.

Volatilization from Environmental Surfaces

Volatilization is a key process that influences the distribution of a chemical from soil and water surfaces into the atmosphere. This process is influenced by several factors including the chemical's vapor pressure, its tendency to adsorb to soil particles, and environmental conditions such as temperature, soil moisture, and air movement.

Ecotoxicological Assessment and Environmental Impact

The potential adverse effects of a chemical on the environment are evaluated through ecotoxicological studies. This assessment is crucial for determining the environmental risk posed by the substance.

Effects on Non-Target Organisms

The impact of this compound on organisms not intended as pests is a critical component of its environmental risk profile. Standardized tests are typically conducted on representative aquatic organisms such as algae, invertebrates (e.g., Daphnia magna), and fish.

Specific ecotoxicity data for this compound is scarce in publicly accessible literature. However, a toxicity study on a product named PYRONIL 45, which is reported to be related to this chemical class, showed a 48-hour EC50 for immobilization in Daphnia magna of 0.27 mg/L, indicating high toxicity to this aquatic invertebrate. epa.gov It is important to note that the exact composition of PYRONIL 45 and its direct comparability to pure this compound is not definitively established from the available information.

To provide context, studies on related compounds can offer insights. For example, various chlorophenols have been shown to be toxic to aquatic life, with effects varying based on the degree and position of chlorine substitution. nih.gov Similarly, acetonitrile, the parent nitrile, has been studied, though it generally exhibits lower toxicity to aquatic organisms compared to many pesticides. epa.gov The toxicity of this compound would be influenced by the combined properties of the chlorophenoxy and acetonitrile moieties.

Table 1: Ecotoxicity Data for a Related Compound (PYRONIL 45)

Test OrganismEndpointValue (mg/L)Exposure DurationSource
Daphnia magnaEC50 (Immobilization)0.2748 hours epa.gov

Note: The exact relationship between PYRONIL 45 and this compound is not fully clarified in the available documentation.

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The bioconcentration factor (BCF) is a key metric used to assess this potential, representing the ratio of the chemical's concentration in an organism to that in the water at steady state. cefas.co.uk

There is no specific experimental data available for the bioconcentration factor (BCF) of this compound. The potential for bioaccumulation is often estimated based on the octanol-water partition coefficient (Log K_ow). A high Log K_ow value suggests a greater tendency for a chemical to partition into fatty tissues of organisms and thus bioaccumulate. Without a measured Log K_ow for this compound, a definitive assessment of its bioaccumulation potential cannot be made. General principles suggest that compounds with Log K_ow values greater than 3 (or BCF > 1000) are often considered to have a potential for bioaccumulation. epa.gov

For related compounds, such as certain chlorophenols, BCF values have been found to vary depending on the specific compound and the test organism. researchgate.net For instance, the BCF for pentachlorophenol (B1679276) in Japanese medaka was found to be in the range of (2.1 ± 1.4) × 10³ to (4.9 ± 2.8) × 10³, indicating a high potential for bioaccumulation. researchgate.net

Risk Assessment Methodologies

Environmental risk assessment for pesticides is a structured process that evaluates the likelihood of adverse effects on the environment from the use of a product. The general framework for this assessment, as outlined by regulatory agencies like the U.S. Environmental Protection Agency (EPA), involves several key steps. epa.gov

Hazard Identification: This step involves determining the potential adverse effects a substance can have on non-target organisms. This is typically based on a review of available ecotoxicity data.

Exposure Assessment: This step estimates the concentration of the chemical that non-target organisms are likely to be exposed to in the environment. This involves considering the application rates, environmental fate (including volatilization, degradation, and runoff), and the characteristics of the receiving environment. Environmental fate models are often used to predict environmental concentrations (PECs). stone-env.comresearchgate.net

For a compound like this compound, a comprehensive risk assessment would require specific data on its physicochemical properties, environmental fate, and ecotoxicity. In the absence of such specific data, a detailed and accurate risk assessment is not possible. The assessment would have to rely on data from structurally similar compounds (a process known as "read-across"), which introduces uncertainty. The risk assessment would also need to consider the potential for mixture toxicity if the compound is used in formulations with other active ingredients or is present in the environment with other contaminants. food.gov.uk

Q & A

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, THF, or acetonePolarity affects reaction rate
BaseK₂CO₃, NaHStronger bases improve substitution
Temperature60–100°CHigher temps accelerate kinetics

Advanced : For regioselective synthesis, microwave-assisted methods or flow chemistry can reduce side products (e.g., di-substituted byproducts) by controlling reaction time and heat distribution .

How does the electronic nature of the 2-chlorophenoxy group influence reactivity in substitution or coupling reactions?

Advanced
The chlorine atom at the ortho position exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at the para position while deactivating meta sites. This directs reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). For example, in Pd-catalyzed couplings, the chloro group can act as a leaving group, enabling the formation of biaryl structures .

Q. Mechanistic Insight :

  • Halogen Bonding : The Cl atom participates in weak interactions with electron-rich partners (e.g., enzymes or catalysts), enhancing binding specificity in catalytic systems .
  • Steric Effects : Ortho-substitution creates steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize transition states in coupling reactions.

What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the nitrile group (δ ~110–120 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm in ¹H) .
  • GC-MS/HPLC : Quantifies purity and detects impurities (e.g., residual phenol or solvents) .

Q. Advanced :

  • X-ray Crystallography : Resolves crystal packing and confirms the spatial orientation of the chloro and nitrile groups, critical for understanding solid-state reactivity .
  • DFT Calculations : Predicts vibrational frequencies (IR) and electronic transitions (UV-Vis) to correlate with experimental data, resolving discrepancies in peak assignments .

How can researchers mitigate contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in bioactivity studies often arise from variations in derivative functionalization or assay conditions. Methodological strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or methoxy groups) to isolate contributions to activity .

Dose-Response Profiling : Use IC₅₀/EC₅₀ curves to differentiate true activity from nonspecific effects.

Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm target engagement (e.g., enzyme inhibition) .

Case Study : Derivatives with para-electron-donating groups show enhanced antimicrobial activity compared to ortho-substituted analogs, likely due to improved membrane permeability .

What are the stability considerations for this compound under storage or reaction conditions?

Basic
The compound is sensitive to moisture and light. Recommended storage is in amber vials under inert gas (N₂/Ar) at –20°C. In aqueous solutions, hydrolysis of the nitrile group to amides or carboxylic acids can occur, necessitating anhydrous conditions for long-term stability .

Q. Advanced Degradation Pathways :

ConditionDegradation ProductMechanism
Acidic (H₂SO₄)2-(2-Chlorophenoxy)acetic acidNitrile hydrolysis
Basic (NaOH)2-(2-Chlorophenoxy)acetamidePartial hydrolysis
UV LightChlorinated byproductsRadical-mediated cleavage

How can computational methods guide the design of this compound-based probes for biological targets?

Q. Advanced

  • Molecular Docking : Predicts binding modes with targets (e.g., kinases or GPCRs) by simulating interactions between the chloro/nitrile groups and active-site residues .
  • MD Simulations : Assesses stability of ligand-target complexes over time, identifying critical hydrogen bonds or hydrophobic interactions.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Example : Derivatives with extended alkyl chains show improved blood-brain barrier penetration in silico, guiding synthesis for neuroactive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.